4-Fluoro-7-methylindole-3-carbaldehyde
Description
4-Fluoro-7-methylindole-3-carbaldehyde is a fluorinated indole derivative characterized by a fluorine atom at position 4, a methyl group at position 7, and a carbaldehyde functional group at position 3 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry and materials science due to their versatile reactivity and biological activity. The fluorine atom introduces electron-withdrawing effects, modulating the electronic density of the aromatic system, while the methyl group contributes steric bulk. The aldehyde group at position 3 serves as a reactive site for further functionalization, such as condensation or nucleophilic addition reactions.
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
4-fluoro-7-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8FNO/c1-6-2-3-8(11)9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 |
InChI Key |
RQLSXKKINMMEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CN2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methylindole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For 4-Fluoro-7-methylindole-3-carbaldehyde, specific fluorination and methylation steps are required to introduce the fluoro and methyl groups at the desired positions on the indole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-7-methylindole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluoro and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
4-Fluoro-7-methylindole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-7-methylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes . The fluoro and methyl groups on the indole ring contribute to its unique binding properties and biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-Fluoro-7-methylindole-3-carbaldehyde with key analogs, highlighting substituent positions, molecular properties, and applications:
Electronic and Steric Effects
- Fluorine Position: Moving fluorine from position 4 (target compound) to 5 (’s analog) alters electron density distribution.
- Methyl Group: The 7-methyl group in the target compound introduces steric hindrance, which may slow reactions at the adjacent 6-position or influence crystal packing. This contrasts with non-methylated analogs like 4-fluoroindole-3-carbaldehyde, where reduced steric effects allow faster functionalization .
- Functional Groups: Replacing the aldehyde with a cyano group (e.g., 4-Fluoro-1H-indole-3-carbonitrile) reduces reactivity toward nucleophiles but enhances thermal stability, making it suitable for high-temperature applications .
Physicochemical Properties
- Solubility: The 3-carbaldehyde group increases polarity compared to cyano-substituted analogs, likely improving solubility in polar solvents like DMSO or ethanol. However, the 7-methyl group may reduce aqueous solubility due to hydrophobicity.
- Melting Points: Fluorine and methyl substitutions typically elevate melting points compared to non-fluorinated indoles. For example, 5-Fluoro-7-methylindole-3-carbaldehyde () has a reported melting point range of 150–155°C, suggesting similar thermal stability for the 4-fluoro isomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
